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molecular formula C7H10N2O B8316211 1-Cyano-1-formylaminocyclopentane

1-Cyano-1-formylaminocyclopentane

Cat. No. B8316211
M. Wt: 138.17 g/mol
InChI Key: OIMKWYNYEPUSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211382B1

Procedure details

11.0 g (0.1 mol) of 1-amino-1-cyanocyclopentane and 10 ml of 85% formic acid were placed in an apparatus equipped with water-separatory distillation head and boiled for 3 hours. The reaction mixture was then evaporated to constant weight in vacuo.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:7]#[N:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.[CH:9](O)=[O:10]>O>[C:7]([C:2]1([NH:1][CH:9]=[O:10])[CH2:6][CH2:5][CH2:4][CH2:3]1)#[N:8]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
NC1(CCCC1)C#N
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to constant weight in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(#N)C1(CCCC1)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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